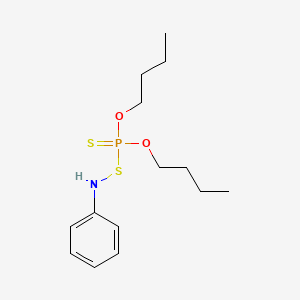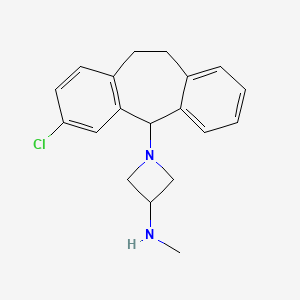
l-Alanine, N-ethoxycarbonyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Alanine, N-ethoxycarbonyl-, ethyl ester: is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . It is a derivative of l-alanine, an amino acid, and is often used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Alanine, N-ethoxycarbonyl-, ethyl ester typically involves the reaction of l-alanine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: l-Alanine, N-ethoxycarbonyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield l-alanine and ethanol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as amines or alcohols.
Major Products:
Hydrolysis: l-Alanine and ethanol.
Substitution: Various substituted derivatives of l-alanine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, l-Alanine, N-ethoxycarbonyl-, ethyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in peptide synthesis due to its ability to form stable amide bonds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its derivatives are often used as probes to investigate biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of l-Alanine, N-ethoxycarbonyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound can also undergo hydrolysis to release l-alanine, which participates in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- l-Alanine, ethyl ester
- l-Alanine, N-ethoxycarbonyl-, heptadecyl ester
- l-Alanine methyl ester hydrochloride
Comparison: Compared to its analogs, l-Alanine, N-ethoxycarbonyl-, ethyl ester is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl 2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6(3)9-8(11)13-5-2/h6H,4-5H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
OMECLFTURFUIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



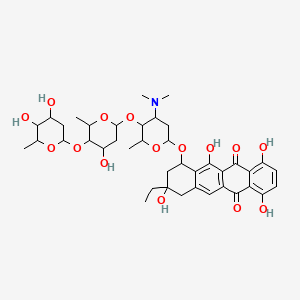
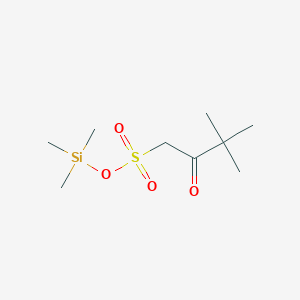

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
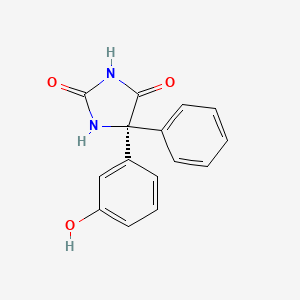
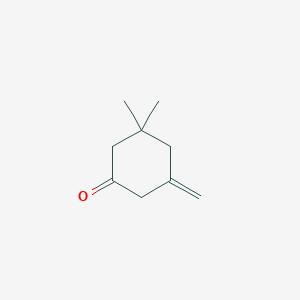
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
